2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol
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Overview
Description
2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol is a heterocyclic compound that features a fused naphthalene and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst, followed by methylation at the nitrogen atom of the imidazole ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted imidazole compounds .
Scientific Research Applications
2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methyl-1H-imidazole: A simpler imidazole derivative with similar reactivity but lacking the fused naphthalene ring.
1H-naphtho[1,2-d]imidazole: A compound with a similar fused ring system but without the methyl group at the nitrogen atom.
2-Methyl-1H-naphtho[2,3-d]imidazole: A structural isomer with the imidazole ring fused at a different position on the naphthalene ring.
Uniqueness: 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the naphthalene and imidazole rings, along with the methyl group, contributes to its versatility and potential for various applications .
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methyl-3H-benzo[e]benzimidazol-5-ol |
InChI |
InChI=1S/C12H10N2O/c1-7-13-10-6-11(15)8-4-2-3-5-9(8)12(10)14-7/h2-6,15H,1H3,(H,13,14) |
InChI Key |
URBCMSHEDGTKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
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